molecular formula C23H28N6O3 B2973275 7-(2-methoxyethyl)-3-methyl-1-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 1014009-68-7

7-(2-methoxyethyl)-3-methyl-1-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione

カタログ番号: B2973275
CAS番号: 1014009-68-7
分子量: 436.516
InChIキー: LRGJHTBZSJSETA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This purine-based derivative features a complex substitution pattern:

  • Position 3: Methyl group, contributing to steric stabilization.
  • Position 7: 2-Methoxyethyl chain, modulating solubility and pharmacokinetics.
  • Position 8: 3,4,5-Trimethyl-1H-pyrazole, a sterically bulky substituent that may influence target selectivity.

特性

IUPAC Name

7-(2-methoxyethyl)-3-methyl-1-(2-phenylethyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-15-16(2)25-29(17(15)3)22-24-20-19(27(22)13-14-32-5)21(30)28(23(31)26(20)4)12-11-18-9-7-6-8-10-18/h6-10H,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGJHTBZSJSETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 7-(2-methoxyethyl)-3-methyl-1-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule belonging to the purine family, which has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer and anti-inflammatory effects, as well as its synthesis and structure.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N6OC_{23}H_{28}N_{6}O, with a molecular weight of approximately 436.5 g/mol. The structure includes a purine core modified with various functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. The specific compound under discussion has been evaluated for its cytotoxic effects on several cancer cell lines:

Cell Line IC50_{50} (µM) Reference
MCF70.01
NCI-H4600.03
SF-26831.5

These values suggest that the compound demonstrates potent inhibitory effects on cancer cell proliferation, particularly in breast cancer (MCF7) and lung cancer (NCI-H460) models.

Anti-inflammatory Effects

The pyrazole moiety has been associated with anti-inflammatory properties. Compounds containing pyrazole rings have shown effectiveness in reducing inflammation markers in various experimental models. For instance, studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines in cell cultures.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Kinases: The compound may inhibit specific kinases involved in cell cycle regulation and apoptosis.
  • Modulation of Signaling Pathways: It can alter signaling pathways that lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Interaction with DNA: Some pyrazole derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

A notable study by Bouabdallah et al. focused on synthesizing and evaluating various pyrazole derivatives against different cancer cell lines. Their results indicated that compounds similar to the one discussed exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC50_{50} values of 3.25 mg/mL and 17.82 mg/mL respectively .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Comparison with Purine Derivatives

Purine derivatives are widely explored as kinase inhibitors. Key examples include:

Boehringer Ingelheim’s PDK1 Inhibitors (XXXIII)
  • Core Structure : Purine scaffold with substitutions at positions 1, 3, 7, and 6.
  • Activity : IC50 values range from 0.1–10 μM against PDK1.
  • Key Differences : The user’s compound incorporates a 3,4,5-trimethylpyrazole at position 8, which may improve selectivity compared to simpler substituents in Boehringer’s derivatives.
Table 1: Comparison of Purine-Based PDK1 Inhibitors
Compound Position 8 Substituent PDK1 IC50 Selectivity Notes
Boehringer’s XXXIII Unspecified 0.1–10 μM Moderate potency
User’s Compound 3,4,5-Trimethylpyrazole N/A Potential enhanced steric selectivity

Comparison with Benzimidazole and Imidazopyridine Derivatives

Benzimidazoles and imidazopyridines are heterocyclic analogs of purines with overlapping therapeutic targets:

Merck’s Benzimidazoles (XXXII)
  • Core Structure: Benzimidazole substituted with 2-aminopyridine.
  • Activity : IC50 of 0.1–100 nM against PDK1 and IRAK-1/3.
Benzimidazole Stability and Toxicity
  • Advantages : High stability, low toxicity, and metal-binding capacity.
  • Limitations: Reduced structural similarity to endogenous purines compared to the user’s compound.

Pyrazole-Containing Compounds

The 3,4,5-trimethylpyrazole group in the user’s compound distinguishes it from other pyrazole derivatives:

Implications of Substituent Chemistry

  • 3,4,5-Trimethylpyrazole : Likely enhances steric hindrance, reducing off-target binding but possibly lowering affinity compared to Merck’s benzimidazoles.
  • 2-Methoxyethyl Chain : Balances solubility and permeability, addressing a common limitation in purine-based drugs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。